![molecular formula C16H18N2O5 B13414253 Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)
Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester is a heterocyclic compound that serves as a useful intermediate in the synthesis of pyridylpyrrole derivatives. This compound is characterized by its complex structure, which includes both pyridine and pyrrole rings, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Esterification: The final step involves esterification to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of diol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid: Lacks the diethyl ester groups but shares a similar core structure.
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid Diethyl Ester: Another pyridine derivative with similar functional groups.
Uniqueness
3-Hydroxy-1-methyl-5-pyridin-3yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester is unique due to its combination of pyridine and pyrrole rings, along with the presence of both hydroxyl and ester functional groups. This combination provides a versatile scaffold for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C16H18N2O5 |
|---|---|
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
diethyl 3-hydroxy-1-methyl-5-pyridin-3-ylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H18N2O5/c1-4-22-15(20)11-12(10-7-6-8-17-9-10)18(3)13(14(11)19)16(21)23-5-2/h6-9,19H,4-5H2,1-3H3 |
Clé InChI |
PURWBDHLEYHRLU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


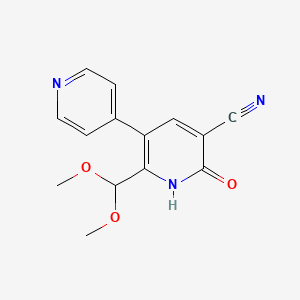

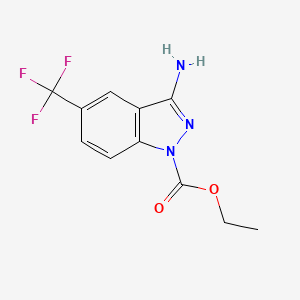
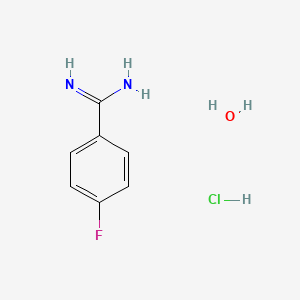
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
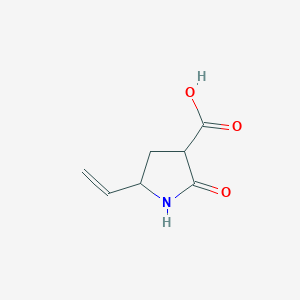
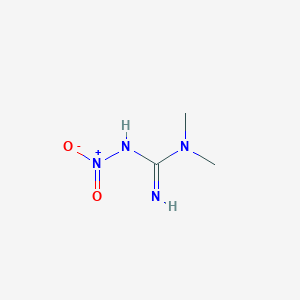

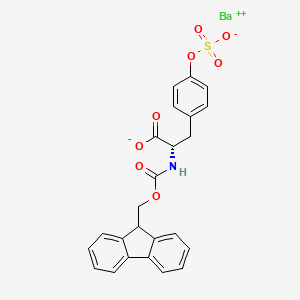
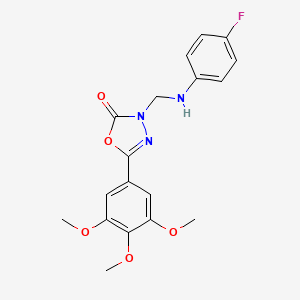


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)

